molecular formula C17H9F8N3O2 B2828123 N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide CAS No. 866131-01-3

N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide

Cat. No.: B2828123
CAS No.: 866131-01-3
M. Wt: 439.265
InChI Key: PKAQASCXHCHQIL-QDTIIGTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide is a high-purity chemical compound offered for research and development purposes. This butanamide derivative is characterized by its significant fluorine content, featuring trifluoromethyl and difluorophenyl substituents. Such polyfluorinated compounds are of high interest in advanced material science, medicinal chemistry, and agrochemical research . The presence of multiple fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold for developing new active substances . The (Z)-configured hydrazono group further adds to its structural complexity and potential for specific molecular interactions. While the exact mechanism of action for this specific molecule is an area of ongoing research, structurally related compounds featuring trifluoromethylphenyl groups are frequently explored in the synthesis of novel pesticides and pharmaceutical candidates . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a key intermediate or building block in organic synthesis or as a standard in analytical studies.

Properties

IUPAC Name

(Z)-N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F8N3O2/c18-9-4-5-12(11(19)7-9)26-15(30)13(14(29)17(23,24)25)28-27-10-3-1-2-8(6-10)16(20,21)22/h1-7,29H,(H,26,30)/b14-13-,28-27?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWIXUPNUUYJOL-ULUWNGJXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F8N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound shares structural motifs with several classes of fluorinated heterocycles and hydrazone derivatives. Below is a comparative analysis:

Compound Key Features Spectral/Electronic Properties Biological/Chemical Relevance
Target Compound Trifluoromethylphenyl hydrazone, difluorophenyl amide IR: C=O (1663–1682 cm⁻¹), C=S (1247–1255 cm⁻¹); tautomerism absent Potential agrochemical or pharmaceutical activity (inferred from analogs)
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate [] Ethyl ester analog, phenylhydrazono group Similar C=O and C=N vibrations; lacks difluorophenyl substituent Intermediate in synthesis of bioactive molecules
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide [] Quinazolinone core, fluorobenzyl group Distinct NMR shifts due to nitro and quinazolinone moieties Anticancer or enzyme inhibition (based on quinazolinones)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [] Triazole-thione, difluorophenyl, sulfonyl groups IR: Absent C=O, presence of C=S (1247–1255 cm⁻¹); tautomeric stability Antimicrobial activity (reported for triazole derivatives)

Electronic and Reactivity Insights

Density functional theory (DFT) studies on hydrazono derivatives (e.g., ) reveal that electron-withdrawing groups (e.g., CF₃, F) stabilize the hydrazone tautomer and enhance electrophilicity at the carbonyl carbon. This contrasts with triazole-thiones ([7–9]), where the thione form dominates due to delocalized π-electron systems .

Q & A

Q. What are the critical structural features of this compound that influence its chemical reactivity and biological activity?

The compound’s reactivity arises from its trifluoromethyl groups, hydrazone linkage (Z-configuration), and electron-deficient aromatic rings. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the hydrazone moiety allows for tautomerism and potential coordination with metal ions or biological targets. Computational modeling (e.g., DFT or molecular docking) can predict steric interactions and binding sites, particularly with enzymes or receptors involved in disease pathways .

Q. What synthetic strategies are employed to synthesize this compound, and what are the key reaction conditions?

Synthesis involves multi-step reactions:

  • Step 1: Introduction of trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using CuI or Pd catalysts) .
  • Step 2: Formation of the hydrazone linkage via condensation between a ketone and arylhydrazine, requiring strict pH control (4–6) and low temperatures (0–5°C) to avoid side reactions .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization
1CuI, DMF, 80°CUse degassed solvents to prevent oxidation
2AcOH, RT, 12 hMonitor pH with buffer solutions
3HPLC (C18 column)Adjust mobile phase polarity

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) during characterization?

Contradictions often arise from tautomerism (hydrazone vs. azo forms) or impurities. Strategies include:

  • Dynamic NMR: To observe tautomeric equilibria at varying temperatures .
  • 2D NMR (HSQC, HMBC): To confirm connectivity and distinguish regioisomers .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and detect trace impurities .

Q. What computational methods predict the binding interactions of this compound with biological targets?

  • Molecular Docking (AutoDock Vina, Schrödinger): To screen against protein databases (e.g., PDB) and identify binding pockets .
  • MD Simulations (GROMACS): To assess stability of ligand-target complexes over time .
  • QSAR Models: To correlate substituent effects (e.g., fluorine position) with activity .

Table 2: Computational Parameters

MethodSoftwareKey Parameters
DockingAutoDock VinaGrid size: 20 Å, Exhaustiveness: 8
MDGROMACSForce field: CHARMM36, 100 ns runtime

Q. What strategies mitigate steric hindrance during synthesis of the hydrazone moiety?

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity .
  • Protecting Groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc)) to direct coupling .

Methodological Guidelines

  • Synthesis Optimization: Prioritize stepwise purification to isolate intermediates, reducing cumulative steric effects .
  • Biological Assays: Use isothermal titration calorimetry (ITC) to quantify binding affinity and validate computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.